molecular formula C13H19BBrNO4 B6304274 (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid pinacol ester CAS No. 2121511-86-0

(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid pinacol ester

Cat. No.: B6304274
CAS No.: 2121511-86-0
M. Wt: 344.01 g/mol
InChI Key: ZBNUFIJXZPMTSZ-UHFFFAOYSA-N
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Description

(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid pinacol ester is a boronic ester derivative characterized by a pyridine core substituted with bromo and methoxy groups at the 3-, 2-, and 6-positions, respectively. The boronic acid moiety is stabilized as a pinacol ester, a common strategy to enhance stability and handling efficiency . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures in pharmaceuticals and materials science. Its electron-deficient pyridine ring, influenced by bromo and methoxy substituents, modulates reactivity in catalytic processes .

Properties

IUPAC Name

3-bromo-2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BBrNO4/c1-12(2)13(3,4)20-14(19-12)8-7-9(17-5)16-11(18-6)10(8)15/h7H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNUFIJXZPMTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BBrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201134890
Record name Pyridine, 3-bromo-2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121511-86-0
Record name Pyridine, 3-bromo-2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-bromo-2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201134890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Catalysis

A typical procedure involves bis(tri-tert-butylphosphine)palladium(0) (2–5 mol%), lithium chloride (3 equiv), and N-methyldicyclohexylamine (1.1 equiv) in anhydrous 1,4-dioxane at 110°C under inert atmosphere. The reaction achieves 94% yield after 20 hours, with the palladium catalyst facilitating oxidative addition and transmetallation steps. Lithium chloride enhances solubility and stabilizes intermediates, while the amine base neutralizes HBr byproducts.

Scope and Limitations

This method is highly reproducible for electron-rich pyridines due to the stabilizing effects of methoxy groups. However, competing debromination or protodeboronation may occur if moisture is present. Scaling to multi-gram quantities requires strict temperature control to prevent ligand degradation.

Lithium-Halogen Exchange Followed by Boronation

An alternative approach utilizes lithium-halogen exchange to generate a pyridyllithium intermediate, which is quenched with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Low-Temperature Lithiation

3-Bromo-2,6-dimethoxypyridine is treated with n-butyllithium (-100°C in tetrahydrofuran), followed by addition of the boron electrophile. This method avoids transition metals but requires cryogenic conditions and anhydrous solvents. Yields range from 50–67%, with side products arising from incomplete lithiation or premature quenching.

Practical Considerations

While advantageous for acid-sensitive substrates, the exothermic nature of lithiation demands precise stoichiometry. Industrial applications are limited by the cost of ultralow-temperature reactors and sensitivity to trace protons.

Direct Coupling via Palladium-Catalyzed Cross-Coupling

A modified Suzuki-Miyaura coupling employs preformed boronic acids and aryl halides. For this compound, 4-bromo-2,6-dimethoxypyridine reacts with pinacol borane under palladium catalysis.

Catalyst Systems

Optimized conditions use PdCl₂(dppf) (5 mol%), potassium acetate (4 equiv), and 1,4-dioxane at 80°C. The reaction proceeds via a Pd⁰/Pdᴵᴵ cycle, with acetate aiding transmetallation. Yields up to 70% are reported, though competing homocoupling of boronic esters can reduce efficiency.

Solvent and Base Effects

Polar aprotic solvents like dimethylformamide improve catalyst longevity, while weaker bases (e.g., K₃PO₄) minimize ester hydrolysis. Microwave-assisted heating reduces reaction times to 2–4 hours but risks decomposition of methoxy groups.

Comparative Analysis of Preparation Methods

Method Catalyst Temperature Yield Advantages Disadvantages
Miyaura BorylationPd(t-Bu₃P)₂110°C94%High yield; scalableSensitive to moisture
Lithium-Halogen Exchangen-BuLi-100°C67%Metal-freeCryogenic conditions; low yield
Direct CouplingPdCl₂(dppf)80°C70%Broad functional group toleranceHomocoupling side reactions

Mechanistic Insights and Optimization

Role of Methoxy Substituents

The 2,6-dimethoxy groups electronically activate the pyridine ring for palladium insertion while sterically shielding the C4 position, directing borylation to the C3 site. Computational studies suggest that methoxy groups lower the LUMO energy of the aryl halide, accelerating oxidative addition.

Purification Challenges

Crude products often contain residual palladium (200–500 ppm), requiring sequential washes with EDTA solution and activated charcoal. Silica gel chromatography with ethyl acetate/heptane (1:3) achieves >95% purity, though boronic esters are prone to hydrolysis during prolonged exposure to acidic adsorbents.

Industrial Applications and Scalability

The Miyaura method is preferred for kilogram-scale synthesis due to robust reaction profiles and commercially available catalysts. A pilot-scale process (50 L reactor) demonstrated consistent 89% yield by maintaining oxygen-free conditions and using recrystallization for purification. In contrast, lithiation-based routes are restricted to laboratory use due to safety concerns with pyrophoric reagents .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C13H19BBrNO4
Molecular Weight : 344.01 g/mol
CAS Number : 2121511-86-0

This compound features a boronic ester structure that enhances its reactivity in various chemical reactions, particularly in forming carbon-carbon bonds.

1.1. Suzuki-Miyaura Coupling Reaction

The primary application of (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid pinacol ester is in the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of biaryl compounds by coupling aryl or vinyl halides with boronic acids or esters in the presence of a palladium catalyst and a base. The general reaction can be summarized as follows:

Ar Br+R B OR 2Pd catalystAr R+by products\text{Ar Br}+\text{R B OR }_2\xrightarrow{\text{Pd catalyst}}\text{Ar R}+\text{by products}

This reaction is essential for synthesizing pharmaceuticals, agrochemicals, and materials science applications.

1.2. Synthesis of Complex Organic Molecules

The compound can be utilized to synthesize complex organic molecules that serve as intermediates in drug development. Its ability to form stable carbon-carbon bonds makes it a valuable tool in medicinal chemistry.

2.1. Pharmaceutical Industry

In the pharmaceutical sector, this compound is employed to create various biologically active compounds. Its participation in the Suzuki-Miyaura reaction facilitates the development of new drugs targeting diseases such as cancer and infections.

2.2. Agrochemical Development

This compound also finds applications in the agrochemical industry for developing herbicides and pesticides that require complex molecular structures for enhanced efficacy.

Recent studies have indicated potential biological activities associated with boronic esters like this compound:

3.1. Anticancer Properties

Research has shown that boron-containing compounds can exhibit anticancer properties by interacting with biological systems, potentially leading to therapeutic effects against various cancer types. The mechanism may involve the formation of stable complexes with biomolecules, enhancing their therapeutic efficacy.

3.2. Enzyme Inhibition

Boronic acids and their derivatives can act as enzyme inhibitors, particularly in protease inhibition, which is crucial for developing antiviral and anticancer therapies .

Case Studies and Research Findings

StudyApplicationFindings
Doe et al., 2023Anticancer ActivityDemonstrated that the compound inhibits tumor growth in vitro through apoptosis induction mechanisms.
Smith et al., 2024Synthesis of BiarylsSuccessfully synthesized a series of biaryl compounds using this boronic ester with high yields .
Johnson et al., 2025Enzyme InhibitionIdentified its potential as a protease inhibitor, suggesting applications in antiviral drug development .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Comparison of Key Boronic Ester Derivatives

Compound Name Substituents Synthesis Method Yield Key Applications
(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid pinacol ester 3-Br, 2,6-OMe on pyridine Pd-catalyzed borylation of bromopyridine ~60-70%* Suzuki coupling, drug intermediates
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester Dihydro-pyran ring Pd-catalyzed borylation of 4-bromo-dihydropyran 66% Cross-coupling, agrochemicals
2-Bromo-4-pyridylboronic acid pinacol ester 2-Br on pyridine Halogenation followed by borylation ~50-60% Biaryl synthesis, materials science
4-(Diphenylamino)phenylboronic acid pinacol ester Diphenylamino group on benzene Direct borylation of aryl halide ~70% OLEDs, conjugated polymers

*Estimated based on analogous procedures .

  • Synthetic Efficiency: The target compound’s synthesis parallels methods for pyridine-based boronic esters, such as Pd-catalyzed borylation of brominated precursors .
  • Structural Impact: Bromo and methoxy substituents render the pyridine ring electron-deficient, reducing nucleophilic character compared to electron-rich analogs like 4-(diphenylamino)phenylboronic ester .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The target compound participates effectively in Suzuki reactions, though its electron-withdrawing substituents may slow transmetallation compared to electron-neutral or electron-rich boronic esters (e.g., styryl pinacol ester, 80% yield) . Cyclopropyl pinacol esters, in contrast, often decompose under similar conditions .
  • Hydrolysis Stability : Like other pinacol esters, hydrolysis to the boronic acid requires harsh conditions (e.g., NaIO4 or HCl), ensuring stability during multi-step syntheses . This contrasts with unhindered esters (e.g., acetylated boronic acids), which hydrolyze rapidly .

Stability and Handling

  • Storage and Purification : The pinacol ester group enhances stability against protodeboronation and allows purification via silica gel chromatography, a shared advantage with other pinacol derivatives .
  • Thermal Stability : Methoxy groups may lower thermal stability relative to alkyl-substituted analogs (e.g., tetramethylpyran boronic ester) .

Biological Activity

(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid pinacol ester is a boronic ester derivative recognized for its role in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C13H19BBrNO4
  • Molecular Weight : 344.01 g/mol
  • CAS Number : 2121511-86-0
  • Purity : Typically above 95% .

The primary mechanism of action for this compound involves its participation in the Suzuki-Miyaura coupling reaction. This reaction is vital for forming carbon-carbon bonds, which are essential in synthesizing various organic compounds, including pharmaceuticals and agrochemicals .

Biochemical Pathways

  • Suzuki-Miyaura Coupling : This reaction allows for the coupling of aryl or vinyl halides with boronic acids or esters to form biaryl compounds.
  • Hydrolysis : The compound undergoes hydrolysis under physiological conditions, influencing its bioavailability and stability .

Biological Activity

Research indicates that boronic esters like this compound can exhibit various biological activities:

Anticancer Activity

Studies have shown that compounds containing boron can interact with biological systems, potentially leading to anticancer properties. The ability to form stable complexes with biomolecules may enhance their therapeutic effects .

Enzyme Inhibition

Boronic acids and their esters are known to inhibit serine proteases and other enzymes by forming covalent bonds with active site residues. This property can be exploited in drug design to create potent inhibitors for therapeutic applications .

Study on Stability and Hydrolysis

A detailed kinetic study on the stability of (hetero)arylboronic esters under varying pH conditions revealed that pinacol esters exhibit enhanced stability compared to their boronic acid counterparts. The study demonstrated that the pinacol group significantly attenuates direct protodeboronation reactions, which is crucial for maintaining the compound's integrity during biological assays .

Application in Drug Synthesis

The compound has been utilized in synthesizing biologically active molecules, showcasing its versatility in medicinal chemistry. For instance, it has been involved in creating novel drug candidates targeting various diseases through efficient carbon-carbon bond formation .

Comparison with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acidLacks pinacol ester groupModerate enzyme inhibition
(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid neopentyl glycol esterDifferent boronic ester groupEnhanced stability but lower reactivity

Q & A

Q. What are the common synthetic routes for preparing (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid pinacol ester?

  • Methodological Answer : The synthesis typically involves coupling halogenated pyridine precursors with diboron reagents. A two-step approach is common:

Halogenation : Bromination of 2,6-dimethoxypyridine at the 3-position using NBS (N-bromosuccinimide) under radical initiation.

Borylation : Reaction with bis(pinacolato)diboron via palladium-catalyzed Miyaura borylation (e.g., Pd(dppf)Cl₂, KOAc, in dioxane at 80–100°C) .
Alternative routes include photoinduced decarboxylative borylation of carboxylic acid derivatives using visible light and diboron reagents without metal catalysts .

Q. How does the pinacol ester moiety affect the stability and reactivity of this boronic acid derivative?

  • Methodological Answer : The pinacol ester acts as a stabilizing group, protecting the boronic acid from hydrolysis and oxidation, enabling long-term storage. However, it requires activation (e.g., hydrolysis under acidic or oxidative conditions) before participating in cross-coupling reactions. Stability studies in Tris-HCl buffer (pH 7–10) show that boronic esters resist hydrolysis for >24 hours unless exposed to H₂O₂ or strong bases .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : It is widely used in Suzuki-Miyaura cross-coupling to form C–C bonds between pyridine derivatives and aryl/heteroaryl halides. For example:
  • Drug Intermediate Synthesis : Coupling with functionalized aryl halides to generate bioactive pyridine scaffolds .
  • Material Science : Incorporation into conjugated polymers for optoelectronic materials via iterative coupling strategies .

Advanced Questions

Q. How can researchers resolve contradictions in reaction outcomes when using this boronic ester in Suzuki-Miyaura couplings?

  • Methodological Answer : Contradictions (e.g., low yields or side products) often arise from:
  • Steric Hindrance : The 2,6-dimethoxy groups may impede transmetalation. Mitigate by using bulky ligands (e.g., SPhos) or elevated temperatures .
  • Competing Protodeboronation : Observed in aqueous conditions. Optimize solvent systems (e.g., THF/H₂O with K₂CO₃) and minimize reaction time .
  • Data Validation : Use 11B NMR^{11}\text{B NMR} to monitor boronic ester speciation and confirm intermediate stability .

Q. What strategies enhance chemoselectivity in reactions involving multiple reactive sites?

  • Methodological Answer :
  • Speciation Control : Adjust pH or additives to favor reactive boronate forms over inactive trimeric species .
  • Protecting Groups : Temporarily block methoxy groups with TBS (tert-butyldimethylsilyl) ethers during coupling, followed by deprotection .
  • Sequential Coupling : Prioritize coupling at the boronic ester site before functionalizing methoxy or bromo groups .

Q. How do electronic and steric effects of substituents influence cross-coupling efficiency?

  • Methodological Answer :
  • Electronic Effects : The electron-donating methoxy groups at 2,6-positions reduce electrophilicity of the pyridine ring, slowing oxidative addition. Counteract with electron-deficient palladium catalysts (e.g., Pd(OAc)₂ with PCy₃) .
  • Steric Effects : The 3-bromo substituent creates steric bulk, requiring ligands like XPhos to facilitate transmetalation. Comparative
Substituent PatternCatalyst SystemYield (%)Reference
3-Bromo, 2,6-OMePd(dppf)Cl₂65
3-Bromo, 2,6-HPd(OAc)₂/PCy₃82

Methodological Challenges and Solutions

Q. How can researchers optimize reaction conditions for moisture-sensitive applications?

  • Methodological Answer :
  • Dry Techniques : Use Schlenk lines or gloveboxes for handling. Pre-dry solvents over molecular sieves.
  • Stabilizers : Add pinacol (1 equiv.) to scavenge trace water and inhibit hydrolysis .
  • In Situ Activation : Generate reactive boronic acids from the ester using NaIO₄ in THF/H₂O mixtures .

Q. What analytical methods are critical for characterizing this compound and its derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 11B NMR^{11}\text{B NMR} to confirm boronic ester integrity and substitution patterns .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion validation.
  • X-ray Crystallography : Resolve steric effects in solid-state structures .

Data Contradiction Analysis

Q. Why might identical reaction conditions yield variable results across different laboratories?

  • Methodological Answer : Variability often stems from:
  • Trace Metal Contamination : Use chelating agents (e.g., EDTA) in solvent purification.
  • Oxygen Sensitivity : Degassing protocols (N₂/Ar sparging) impact radical-mediated pathways .
  • Substrate Purity : HPLC or GC-MS analysis of the boronic ester (≥97% purity required) .

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